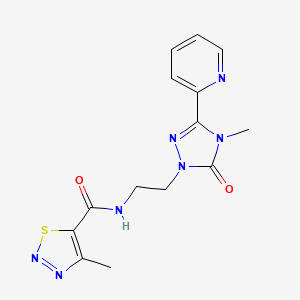![molecular formula C13H14N2OS B2397612 4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one CAS No. 2034416-52-7](/img/structure/B2397612.png)
4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. This compound features a benzothiophene moiety attached to a piperazinone ring, making it an interesting subject for various chemical and biological studies. The unique structure of this compound allows it to interact with different biological targets, making it valuable in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary targets of 4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one are 5-HT1A serotonin receptors . These receptors are a subtype of serotonin receptors, which are proteins that respond to the neurotransmitter serotonin. They play a crucial role in regulating mood, anxiety, and sleep .
Mode of Action
This compound interacts with its targets by acting as a partial agonist at the 5-HT1A receptors This partial activation can result in a balance of effects that may be beneficial for certain conditions .
Biochemical Pathways
The activation of 5-HT1A receptors by this compound can affect various biochemical pathways. These include pathways involved in mood regulation, anxiety, and sleep. The exact downstream effects of this activation are complex and can depend on a variety of factors .
Pharmacokinetics
The compound’s interaction with 5-ht1a receptors suggests it is able to cross the blood-brain barrier and exert effects in the central nervous system .
Result of Action
The activation of 5-HT1A receptors by this compound can lead to a variety of molecular and cellular effects. These may include changes in neuronal firing rates, alterations in the release of other neurotransmitters, and modifications of neuronal growth and development .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the presence of other drugs or substances, the physiological state of the individual, and genetic factors that can affect drug metabolism and response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one typically involves the reaction of 1-benzothiophene-3-carbaldehyde with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the desired product. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can further streamline the production process, reducing the time and cost associated with manual synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of alkylated piperazine derivatives.
Scientific Research Applications
4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-[(1-Benzothiophen-3-yl)methyl]piperazin-2-one can be compared with other similar compounds, such as:
1-(Benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one: This compound also features a benzothiophene moiety and a piperazine ring, but with different substituents, leading to variations in biological activity.
1-(Benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one: Similar structure but with aryl groups, affecting its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct pharmacological properties and applications.
Properties
IUPAC Name |
4-(1-benzothiophen-3-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c16-13-8-15(6-5-14-13)7-10-9-17-12-4-2-1-3-11(10)12/h1-4,9H,5-8H2,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNNRRZAIQOXFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CSC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
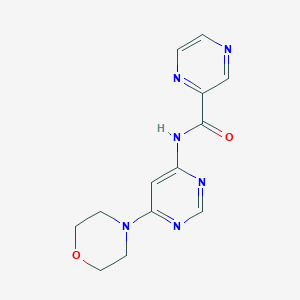

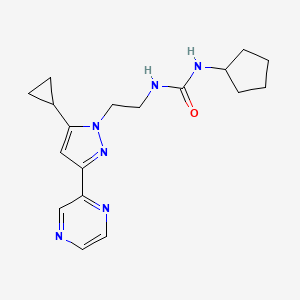
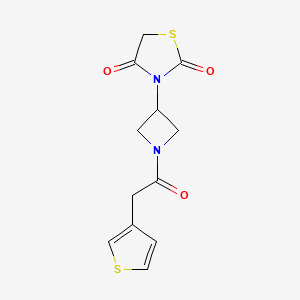

![3-(4-methoxyphenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one oxalate](/img/structure/B2397541.png)
![1-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2397542.png)
![Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2397545.png)
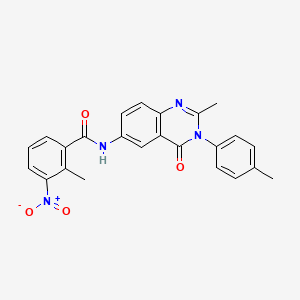
![1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2397548.png)
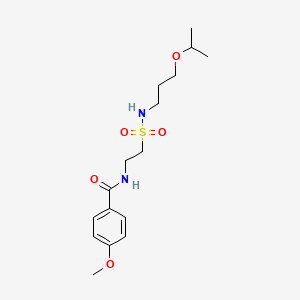
![2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2397550.png)

